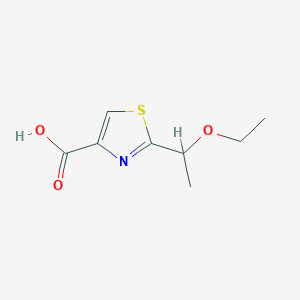
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role or function in various applications.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, a derivative of 2-amino-1,3-thiazole-4-carboxylic acid, has been synthesized and studied for its biological activities. It's been noted for its fungicidal and antivirus activities. Specifically, compounds from this derivative have exhibited notable effectiveness against certain fungi and the Tobacco Mosaic Virus (TMV) under different models, showcasing their potential in controlling these organisms (Li Fengyun et al., 2015).
Transformations and Derivatives
The compound has been a subject of various transformations and syntheses, leading to the creation of novel derivatives with potential applications. One such study involved the transformation of a related compound into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating the versatility of this chemical structure in synthesizing a range of compounds with possible practical applications (A. Albreht et al., 2009).
Anticorrosive Properties
Inhibition of Mild Steel Corrosion
Thiazole hydrazones, closely related to the compound , have shown significant potential in inhibiting the corrosion of mild steel in acid media. The compounds studied were effective in reducing corrosion rates, showcasing the potential of thiazole derivatives in industrial applications, particularly in protecting metals against corrosion (Turuvekere K. Chaitra et al., 2016).
Antimicrobial and Antiviral Properties
Antimicrobial and Antiviral Activities
The compound and its derivatives have been studied for their antimicrobial and antiviral properties. Hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester, related to the 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, showed promising results in antioxidant and antiviral activities against influenza virus and human herpes virus (I. Stankova et al., 2009).
Structural and Liquid Crystal Studies
Crystal Structure Analysis
Studies on the crystal structure of compounds similar to 2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid reveal intricate details about molecular arrangement and interactions. For instance, the analysis of the crystal structure of febuxostat–acetic acid (1/1) has provided insights into how thiazole rings interact with other molecules, forming supramolecular chains and exhibiting π–π stacking. Such structural analyses are crucial for understanding the physical properties and potential applications of these compounds (Min Wu et al., 2015).
Liquid Crystalline Behaviors
Carboxylic acid derivatives containing the 1,3,4-thiadiazole ring have been synthesized and their liquid crystalline behaviors studied. The study found that the liquid crystal properties are influenced by factors such as the length of the alkoxy chain attached to the phenyl moiety, indicating the potential of these compounds in liquid crystal technology (H. J. Jaffer et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
Direcciones Futuras
This involves discussing potential areas of future research, such as new synthetic routes, applications, or modifications to the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have a different compound or a more specific question about this compound, feel free to ask!
Propiedades
IUPAC Name |
2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIVCFGEMSRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

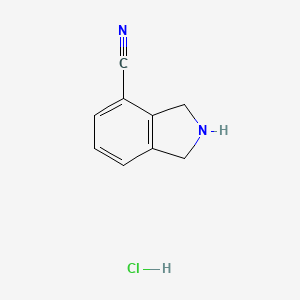
![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)
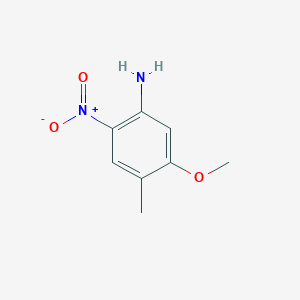
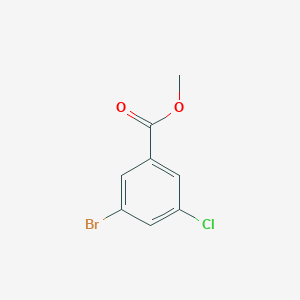
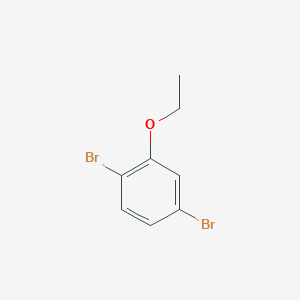
![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)

![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)
![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)
![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)

![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)